molecular formula C5H7NO B13106033 2H-Pyran-3(4H)-imine CAS No. 143754-73-8

2H-Pyran-3(4H)-imine

Cat. No.: B13106033
CAS No.: 143754-73-8
M. Wt: 97.12 g/mol
InChI Key: PBUAUMMEEDVJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-3(4H)-imine is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-3(4H)-imine can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds . This method typically requires specific reaction conditions, such as the presence of a nucleophilic reagent and controlled temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Lewis acids or Brønsted acids, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-3(4H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyran derivatives .

Mechanism of Action

The mechanism of action of 2H-Pyran-3(4H)-imine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-Pyran-3(4H)-imine include:

Uniqueness

This compound is unique due to the presence of both oxygen and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

143754-73-8

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

4H-pyran-3-imine

InChI

InChI=1S/C5H7NO/c6-5-2-1-3-7-4-5/h1,3,6H,2,4H2

InChI Key

PBUAUMMEEDVJMR-UHFFFAOYSA-N

Canonical SMILES

C1C=COCC1=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.